molecular formula C7H15NO B130399 1-Methyl-2-piperidinemethanol CAS No. 20845-34-5

1-Methyl-2-piperidinemethanol

Cat. No.: B130399
CAS No.: 20845-34-5
M. Wt: 129.2 g/mol
InChI Key: HXXJMMLIEYAFOZ-UHFFFAOYSA-N
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Description

1-Methyl-2-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of piperidine, featuring a hydroxymethyl group attached to the second carbon of the piperidine ring and a methyl group attached to the nitrogen atom. This compound is known for its applications in various chemical syntheses and industrial processes .

Mechanism of Action

Target of Action

1-Methyl-2-piperidinemethanol is a complex compound with multiple potential targets. It has been suggested to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These receptors play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for many physiological and pathological processes.

Mode of Action

It is believed to act as an inhibitor for vegfr-2 and fgfr1 . By inhibiting these receptors, this compound may interfere with the signaling pathways they are involved in, leading to altered cellular responses.

Biochemical Pathways

The inhibition of VEGFR-2 and FGFR1 can affect several biochemical pathways. These receptors are involved in the regulation of cell proliferation, survival, migration, and differentiation. Therefore, their inhibition can lead to the disruption of these processes .

Pharmacokinetics

It is suggested to have high gi absorption and low skin permeation . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse due to its potential to interact with multiple targets. By inhibiting VEGFR-2 and FGFR1, it may affect cell proliferation, survival, and other cellular processes .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-piperidinemethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, and dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors . These interactions suggest that this compound may influence various biochemical pathways and processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of radioiodinatable brain imaging agents for CB1 cannabinoid receptors and GABAA receptor agonists at the α3 subunit

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the synthesis of carbamates and N-alkylimidazoles from the reaction of carbonyldiimidazoles with alcohols . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. The standard molar energy of combustion of this compound has been studied, indicating its stability under certain conditions . Detailed studies on its long-term effects on cellular function in in vitro or in vivo settings are limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been used in the synthesis of human GnRH receptor antagonists and dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors . These interactions suggest that the compound may influence metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-piperidinemethanol can be synthesized through several methods. One common route involves the reduction of N-Boc-2-piperidinecarboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction mixture is typically refluxed overnight, and the product is isolated as a colorless oil .

Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-piperidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 1-Methyl-2-piperidinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-piperidinemethanol, the presence of the methyl group on the nitrogen atom enhances its lipophilicity and alters its reactivity. Similarly, the hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in various syntheses .

Properties

IUPAC Name

(1-methylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307492
Record name 1-Methyl-2-piperidinemethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-34-5
Record name 1-Methyl-2-piperidinemethanol
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Record name 1-Methyl-2-piperidinemethanol
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Record name 20845-34-5
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Record name 1-Methyl-2-piperidinemethanol
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Record name 1-methyl-2-piperidinemethanol
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Synthesis routes and methods

Procedure details

Following the known procedure of patent EP 0 429 984 A2 (reference example 8). The resolution was identical to the above given procedure except that 4 rounds of crystallization were performed instead of the two as sited above. To a mixture of (±)-1-methyl-2-piperidinemethanol (77 g, 596 mmol) in EtOH (615 mL) was added dibenzoyl-D-tartaric acid (205 g, 573 mmol). The resulting mixture was slowly heated until a solution was obtained at which time the solution was slowly cooled with gentle stirring. After 12 h the crystals were isolated and dried to afford 131.6 g. This process was repeated: (2) EtOH (533 mL) provided 92.5 g. (3) EtOH (225 mL) provided 68 g (4) EtOH (200 mL) provided 49 g. The resulting salt was treated with 3M HCl (200 mL) which was heated to induce it to dissolve. The still warn solution was poured into a separatory funnel and extracted with ethyl acetate. The remaining aqueous layer was adjusted to pH 10 with K2CO3. The solution was extracted with CH2Cl2, dried (MgSO4) and concentrated to give 12 g of the alcohol. This alcohol (12 g, 92.8 mmol) was suspended in CH2Cl2 (200 mL) and SOCl2 added. After stirring for 12 h, the solvent was removed to provide a crude HCl salt. This salt was dissolved in EtOH (100 mL) and treated with NH2NH2 (89 mL, 1.86 mol) and heated to reflux for 12 h. NaOH (74 g) in H2O (30 mL) was added and stirred for 1 h. Half the solvent was removed and the residue extracted with ether to give a crude oil. After distillation under reduced pressure (50–60° C.) the pure hydrazine product (4.87 g) was obtained. This hydrazine (1.6 g, 11.2 mmol) was dissolved in THF (10 mL) and triphenylmethylisocyanate (3.19 g, 11.2 mmol) was added slowly. The solution was then stirred overnight and filtered to provide 650 mg of the desired product in good purity. 1H NMR (DMSO-d6): δ 1.10 (m, 2H), 1.30–1.56 (m, 4H), 1.95 (t, 1H), 2.15 (s, 1H), 2.18 (s, 3H), 2.71(d, 1H), 3.25 (q, 1H), 3.55(q, 1H), 4.80 (s, 2H), 7.12–7.32 (m, 15 H), 8.02 (s, 1H). ESI-MS m/z 429.2 (100, M+H).
[Compound]
Name
984 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
615 mL
Type
solvent
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Five
Name
Quantity
533 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 1-methyl-2-piperidinemethanol in Sambucus nigra L. flower extract?

A1: Identifying individual phytoconstituents, like this compound, within plant extracts is crucial for understanding the potential bioactivity of these natural products. Further research may elucidate if this compound contributes to the observed antimicrobial effects of the flower extract or possesses other biological activities. []

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